[(2-bromo-4-chlorophenyl)methyl](methyl)amine hydrochloride
Description
(2-bromo-4-chlorophenyl)methylamine hydrochloride is a chemical compound with the molecular formula C8H10BrClN·HCl It is a derivative of phenylmethylamine, where the phenyl ring is substituted with bromine and chlorine atoms
Properties
CAS No. |
2703781-98-8 |
|---|---|
Molecular Formula |
C8H10BrCl2N |
Molecular Weight |
270.98 g/mol |
IUPAC Name |
1-(2-bromo-4-chlorophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrClN.ClH/c1-11-5-6-2-3-7(10)4-8(6)9;/h2-4,11H,5H2,1H3;1H |
InChI Key |
LVWIRYHXTBYUKL-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=C(C=C1)Cl)Br.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromo-4-chlorophenyl)methylamine hydrochloride typically involves the following steps:
Bromination and Chlorination: The starting material, phenylmethylamine, undergoes bromination and chlorination to introduce the bromine and chlorine substituents on the phenyl ring.
Methylation: The amine group is then methylated using methyl iodide or a similar methylating agent.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (2-bromo-4-chlorophenyl)methylamine hydrochloride may involve large-scale bromination and chlorination reactors, followed by continuous flow methylation processes. The final hydrochloride formation can be achieved through crystallization techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2-bromo-4-chlorophenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylmethylamines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(2-bromo-4-chlorophenyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2-bromo-4-chlorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents on the phenyl ring can enhance binding affinity to these targets, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(2-bromo-4-chlorophenyl)methyl]amine hydrochloride
- (2-bromo-4-fluorophenyl)methylamine hydrochloride
- (2-chloro-4-bromophenyl)methylamine hydrochloride
Uniqueness
(2-bromo-4-chlorophenyl)methylamine hydrochloride is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring. This combination can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both bromine and chlorine can influence the compound’s electronic properties, making it a valuable intermediate in various synthetic and research applications.
Biological Activity
(2-bromo-4-chlorophenyl)methylamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and summarized research findings.
Structural Overview
- Molecular Formula : C₇H₇BrClN
- SMILES : C1=CC(=C(C=C1Cl)Br)CN
- InChI : InChI=1S/C7H7BrClN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2
The biological activity of (2-bromo-4-chlorophenyl)methylamine hydrochloride is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound is believed to exert its effects through the following mechanisms:
- Antimicrobial Activity : The compound may disrupt bacterial cell membrane integrity and inhibit essential metabolic pathways, leading to cell death.
- Anticancer Activity : It has been shown to induce apoptosis and cell cycle arrest in cancer cells by interacting with specific receptors or enzymes involved in cell proliferation and survival.
Antimicrobial Properties
Research indicates that (2-bromo-4-chlorophenyl)methylamine hydrochloride exhibits significant antimicrobial activity against a range of pathogens.
Table 1: Summary of Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 16 μM | Cell wall synthesis inhibition |
| Pseudomonas aeruginosa | 32 μM | Disruption of bacterial membranes |
In a study assessing its antibacterial properties, the compound demonstrated effectiveness comparable to established antibiotics, suggesting potential clinical applications for treating bacterial infections.
Anticancer Activity
The anticancer potential of (2-bromo-4-chlorophenyl)methylamine hydrochloride has been investigated through various in vitro studies.
Table 2: Summary of Anticancer Activity
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A2780 (Ovarian Cancer) | 10.3 | Induction of apoptosis |
| HepG2 (Liver Cancer) | 11.3 | Cell cycle arrest at G2/M phase |
These findings indicate that the compound can effectively induce apoptosis and halt the proliferation of cancer cells, highlighting its potential as a lead compound for novel cancer therapies.
Case Studies
- Antibacterial Efficacy Study : A comprehensive evaluation of the antibacterial effects revealed that (2-bromo-4-chlorophenyl)methylamine hydrochloride exhibited MIC values similar to those of standard antibiotics. This suggests its viability as an alternative therapeutic agent against resistant bacterial strains.
- Cancer Cell Line Studies : Research on various cancer cell lines demonstrated that the compound significantly induced apoptosis and caused cell cycle arrest. These results underscore its potential utility in oncological drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
